![molecular formula C23H32FN3O4 B609921 1H-Indole-1-carboxamide, 6-fluoro-2,3-dihydro-3,3-dimethyl-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- CAS No. 1400811-63-3](/img/structure/B609921.png)
1H-Indole-1-carboxamide, 6-fluoro-2,3-dihydro-3,3-dimethyl-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)-
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Overview
Description
PF-03382792 is a bio-active chemical.
Scientific Research Applications
Serotonin 5-HT1D Receptor Role
- The compound has been studied in the context of its effects on the serotonin 5-HT1D receptor. Research indicates its role as a presynaptic autoreceptor in guinea pigs, where antagonists of this receptor, including structurally similar compounds, potentiated serotonin outflow, suggesting a regulatory role in serotonin release (Pullar et al., 2004).
Antiviral Research
- This compound and its derivatives have been investigated for antiviral properties. One study synthesized various analogs to assess their activity against viruses like influenza and hepatitis C. Certain derivatives showed micromolar activities against specific strains, highlighting potential applications in antiviral drug development (Ivashchenko et al., 2014).
Anticancer Activity
- Research into anticancer applications has been conducted, where derivatives of this compound were synthesized and evaluated for their anticancer activity. One derivative showed significant antimitotic activity and sensitivity towards specific cancer cell lines, suggesting potential utility in cancer treatment (Galayev et al., 2015).
CCR5 Antagonist Synthesis
- The compound has been utilized in the synthesis of CCR5 antagonists, which are significant in the context of HIV infection and cancer research. A practical method for synthesizing an orally active CCR5 antagonist was developed using a similar compound, illustrating its relevance in therapeutic agent development (Ikemoto et al., 2005).
properties
CAS RN |
1400811-63-3 |
---|---|
Product Name |
1H-Indole-1-carboxamide, 6-fluoro-2,3-dihydro-3,3-dimethyl-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- |
Molecular Formula |
C23H32FN3O4 |
Molecular Weight |
433.52 |
IUPAC Name |
6-fluoro-N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-3,3-dimethyl-2-oxoindole-1-carboxamide |
InChI |
InChI=1S/C23H32FN3O4/c1-22(2)18-4-3-17(24)13-19(18)27(20(22)28)21(29)25-14-16-5-9-26(10-6-16)15-23(30)7-11-31-12-8-23/h3-4,13,16,30H,5-12,14-15H2,1-2H3,(H,25,29) |
InChI Key |
AGMOFKKOVMRGAK-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=C(C=C2)F)N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PF-03382792; PF-03382792; PF-03382792. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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